![molecular formula C7H9BrN2O2 B1446698 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1565032-98-5](/img/structure/B1446698.png)
5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Compounds like “5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” belong to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. The bromo, propan-2-yl, and carboxylic acid groups attached to this ring can significantly influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of “5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” would be characterized by the presence of a pyrazole ring, a bromine atom, a propan-2-yl group, and a carboxylic acid group . These functional groups can affect the compound’s reactivity, polarity, and potential for forming hydrogen bonds .Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often facilitated by their functional groups . For example, the bromine atom in “5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” would be influenced by its molecular structure. For instance, the presence of a carboxylic acid group could make the compound acidic, and the bromine atom could increase its molecular weight and polarizability .Scientific Research Applications
Miscellaneous Applications
Beyond the aforementioned applications, 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives are being explored for various other uses. These include potential roles in anti-inflammatory drugs, antiviral agents, and as intermediates in organic synthesis, showcasing the compound’s versatility in scientific research .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to a range of biological effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to a specific site on the target, altering its conformation, and modulating its activity .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
The action, efficacy, and stability of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1-propan-2-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQACUIGGOSGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1565032-98-5 | |
Record name | 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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